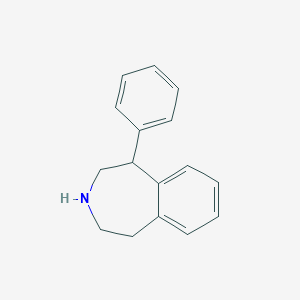

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Description

BenchChem offers high-quality 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXPXLPUVFBQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of chiral 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

An In-Depth Technical Guide to the Synthesis of Chiral 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Executive Summary

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly potent and selective dopamine receptor ligands.[1] The biological activity of these compounds is critically dependent on their absolute stereochemistry at the C1 position, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or contribute to off-target effects.[2] This guide provides an in-depth analysis of the primary methodologies for synthesizing this chiral motif, targeted at researchers and professionals in drug development. We will dissect the causality behind experimental choices in three major strategies: the modern efficiency of catalytic asymmetric hydrogenation, the classical robustness of chiral resolution, and the substrate-controlled precision of chiral auxiliary-mediated synthesis. Each section offers field-proven insights, detailed protocols, and a critical evaluation of the technique's applicability, empowering scientists to select and implement the optimal strategy for their research objectives.

The Pharmacological Imperative for Stereoselective Synthesis

The 3-benzazepine framework is central to the design of drugs targeting the central nervous system. The archetypal compound, (±)-SKF-38393 (2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine), is a potent agonist of the D1 dopamine receptor.[1] Seminal studies have demonstrated that this dopaminergic activity resides almost exclusively in the (R)-enantiomer.[2] This enantioselectivity is a recurring theme; for instance, the peripherally acting D1 agonist Fenoldopam, used clinically as an antihypertensive agent, also relies on its specific chirality for its therapeutic action.[3]

The necessity for enantiomerically pure compounds is therefore not merely an academic exercise but a regulatory and clinical mandate. The synthesis of a single, desired enantiomer avoids the metabolic burden of an inactive isomer and mitigates the risk of unforeseen biological activity. This guide focuses on the practical execution of synthetic strategies to achieve this critical objective.

Foundational Strategies for Accessing Enantiopurity

The construction of a chiral center can be broadly approached via three distinct philosophies. The choice among them is dictated by factors such as the availability of starting materials, desired scale, cost, and the required level of enantiomeric purity.

-

Catalytic Asymmetric Synthesis: A prochiral substrate is converted into a chiral product using a substoichiometric amount of a chiral catalyst. This is often the most elegant and atom-economical approach.[4]

-

Chiral Resolution: A racemic mixture is separated into its constituent enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which possess different physical properties and can be separated.[5][6]

-

Chiral Pool/Auxiliary Synthesis: An enantiomerically pure starting material (from the "chiral pool") or a covalently attached chiral auxiliary is used to direct the stereochemical outcome of a reaction.[4]

The following sections will explore the application of these strategies to the synthesis of the target 1-phenyl-3-benzazepine scaffold.

The State-of-the-Art: Iridium-Catalyzed Asymmetric Hydrogenation

For the synthesis of 1-substituted tetrahydro-3-benzazepines, asymmetric hydrogenation of a prochiral cyclic ene-carbamate precursor represents one of the most efficient and scalable methods developed to date.[3][7]

The Underlying Principle: Chiral Catalyst-Substrate Interaction

This strategy hinges on the creation of a prochiral 1-phenyl-2,5-dihydro-1H-3-benzazepine derivative, typically an N-carbamate. The double bond in this ring system is then hydrogenated using molecular hydrogen (H₂) in the presence of a chiral iridium complex. The N,P-ligated iridium catalyst forms a transient diastereomeric complex with the substrate, effectively shielding one face of the double bond and forcing the hydrogen to add from the opposite face. This directed addition results in the formation of one enantiomer in significant excess.[8]

General Synthetic Workflow

The overall process can be visualized as a two-stage sequence: synthesis of the hydrogenation precursor followed by the key asymmetric hydrogenation step.

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the highly efficient method developed by Wille and Leijendekker.[3][7][8]

Step 1: Synthesis of the Cyclic Ene-Carbamate Precursor This step is substrate-specific but generally involves the cyclization of an appropriate amino-aldehyde or a related synthetic equivalent, followed by N-protection.

Step 2: Iridium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, an appropriate iridium precursor (e.g., [Ir(COD)Cl]₂) and a chiral N,P-ligand are dissolved in a degassed solvent like dichloromethane (DCM) and stirred to form the active catalyst complex.

-

Reaction Setup: To a vial inside the glovebox, add the 1-phenyl-substituted cyclic ene-carbamate substrate (1.0 equiv) and the activated catalyst solution (typically 1 mol %).

-

Hydrogenation: The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

-

Reaction Execution: The autoclave is pressurized with hydrogen gas (e.g., 100 bar) and the reaction mixture is stirred at room temperature for a specified time (e.g., 16 hours). Causality Note: High hydrogen pressure is often crucial for achieving high turnover numbers and ensuring complete conversion.

-

Work-up and Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched N-protected benzazepine.

-

Deprotection (if necessary): The N-Boc protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Representative Data

This method provides consistently high yields and outstanding enantioselectivity across a range of substrates.

| Substrate (1-substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 99% | 99% |

| 4-Methoxyphenyl | 98% | 99% |

| 4-Chlorophenyl | 99% | 99% |

| n-Butyl | 92% | 99% |

| Benzyl | 98% | 99% |

| Data synthesized from Wille and Leijendekker, Org. Lett. 2022.[3][7] |

Chiral Resolution via Diastereomeric Salt Formation

Before the advent of modern catalytic methods, chiral resolution was the workhorse for obtaining enantiomerically pure compounds. This technique remains highly relevant, especially when a racemic synthesis is more straightforward or cost-effective.

Principle of Separation

The core principle is the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties). A racemic amine, such as 1-phenyl-tetrahydro-3-benzazepine, is reacted with a single enantiomer of a chiral acid (the "resolving agent," e.g., (+)-tartaric acid). This acid-base reaction forms two diastereomeric salts: (R-amine)-(+)-acid and (S-amine)-(+)-acid. Due to their different 3D structures, these salts exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent system.[5][6]

General Resolution Workflow

Sources

- 1. Substituted 3-benzazepine - Wikipedia [en.wikipedia.org]

- 2. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ethz.ch [ethz.ch]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Pharmacological Profile of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Enduring Potential of the 3-Benzazepine Scaffold

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a range of crucial central nervous system (CNS) targets. From the prototypical dopamine D1 receptor antagonists like SCH23390 to novel modulators of NMDA and serotonin receptors, this privileged structure continues to be a focal point for drug discovery efforts aimed at treating a spectrum of neurological and psychiatric disorders. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of these derivatives, offering field-proven insights into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize their activity.

Chemical Synthesis: Constructing the Core Moiety

The synthesis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives is a well-established yet adaptable process, allowing for extensive chemical modifications to explore the chemical space and optimize pharmacological properties. A common and effective strategy involves a multi-step sequence that begins with the appropriate precursors to construct the seven-membered azepine ring fused to a benzene ring.

One classical approach involves the cyclization of a suitably substituted N-(2-phenylethyl)phenacylamine. More contemporary methods, such as the intramolecular Barbier reaction of N-[2-(2-iodophenyl)ethyl]phenacylamines with n-BuLi, have also been successfully employed to generate these scaffolds.[1] Furthermore, iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates has emerged as a powerful technique for the enantioselective synthesis of chiral 3-benzazepine motifs.[2] The choice of synthetic route is often dictated by the desired substitution pattern on both the benzazepine core and the appended phenyl ring, allowing for the systematic exploration of structure-activity relationships.

Pharmacological Profile: A Multi-Target Landscape

The pharmacological versatility of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives is a key attribute driving their continued investigation. These compounds have demonstrated significant activity at several key CNS receptors, with their selectivity being finely tunable through chemical modifications.

Dopamine Receptor Modulation: The Primary Target

The most extensively characterized activity of this class of compounds is their interaction with dopamine receptors, particularly the D1 subtype.

Mechanism of Action at D1 Receptors: Many 1-phenyl-3-benzazepine derivatives act as antagonists at the D1 receptor. This antagonism is achieved by binding to the receptor and preventing the endogenous ligand, dopamine, from activating it. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger. By blocking this activation, D1 antagonists modulate downstream signaling pathways involved in motor control, cognition, and reward.

Structure-Activity Relationship (SAR) at Dopamine Receptors: The affinity and selectivity of these derivatives for dopamine receptors are highly dependent on their substitution patterns.[3][4]

-

Benzazepine Ring Substitutions:

-

Position 7: Halogen substitutions (Cl, Br) at the 7-position generally confer high affinity and selectivity for D1 receptors.[5][6]

-

Position 8: An 8-hydroxy group is often present in potent D1 ligands.

-

N-3 Position: Small alkyl groups, such as a methyl group, on the nitrogen at the 3-position can enhance D1 receptor affinity.[5]

-

-

1-Phenyl Ring Substitutions:

-

Substituents on the 1-phenyl ring can significantly influence affinity and selectivity. For instance, some derivatives with substitutions at the 3' position have shown potent central dopaminergic activity.[7]

-

Quantitative Data Summary:

| Compound | R1 (N-3) | R2 (C-7) | R3 (C-8) | D1 Ki (nM) | D2 Ki (nM) | Reference(s) |

| SCH23390 | CH3 | Cl | OH | ~0.2-0.3 | >1000 | [8] |

| SKF83566 (R-enantiomer) | H | Cl | OH | Potent (enantioselective) | Weak | [5] |

| Fenoldopam | H | Cl | OH (catechol) | High Affinity | Low Affinity | [3] |

| Lorcaserin | CH3 | Cl | H | - | - | [9] |

Note: This table is a representative summary. Ki values can vary depending on the experimental conditions. The conversion of IC50 to Ki values can be influenced by experimental parameters and is often calculated using the Cheng-Prusoff equation.[10]

NMDA Receptor Modulation: A Neuroprotective Avenue

More recently, 1-phenyl-3-benzazepine derivatives have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.

Mechanism of Action at NMDA Receptors: Certain derivatives act as negative allosteric modulators of the NMDA receptor, specifically at the GluN2B subunit.[11][12] They bind to a site distinct from the glutamate or glycine binding sites, leading to a conformational change that reduces ion channel opening and subsequent calcium influx. This mechanism is of significant interest for its potential neuroprotective effects in conditions associated with excessive glutamate neurotransmission. The allosteric modulation pathway is thought to originate at the ifenprodil binding pocket in the amino-terminal domain.[9][13]

Serotonin 5-HT2C Receptor Agonism: Targeting Appetite and Mood

The 1-phenyl-3-benzazepine scaffold has also yielded potent and selective agonists for the serotonin 5-HT2C receptor.

Mechanism of Action at 5-HT2C Receptors: The 5-HT2C receptor is a GPCR primarily coupled to the Gq/11 signaling pathway, which activates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[14] Agonism at this receptor is known to regulate mood, appetite, and other physiological processes. Lorcaserin, a 1-phenyl-3-benzazepine derivative, was developed as a selective 5-HT2C receptor agonist for the treatment of obesity.[9]

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Caption: Dopamine D1 receptor signaling cascade and the antagonistic action of 1-phenyl-3-benzazepine derivatives.

Experimental Workflow for Pharmacological Characterization

Caption: A typical workflow for the pharmacological evaluation of novel 1-phenyl-3-benzazepine derivatives.

Detailed Experimental Protocols

Protocol 1: Dopamine D1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D1 receptor using [3H]SCH23390 as the radioligand.[6]

Materials:

-

Rat striatal tissue or cells expressing the human D1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]SCH23390 (specific activity ~70-90 Ci/mmol).

-

Non-specific binding control: 1 µM (+)butaclamol or 10 µM SCH23390.

-

Test compounds at various concentrations.

-

96-well plates, filter mats (GF/B or GF/C), and a cell harvester.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of test compound at various concentrations or vehicle.

-

50 µL of [3H]SCH23390 (final concentration ~0.2-0.5 nM).

-

100 µL of membrane preparation (containing 50-100 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through a glass fiber filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: Dopamine-Stimulated Adenylyl Cyclase Functional Assay

This protocol measures the ability of a test compound to either stimulate or inhibit dopamine-induced cAMP production.[12]

Materials:

-

Rat striatal tissue or cells expressing the D1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.

-

ATP regenerating system: 1 mM ATP, 5 mM creatine phosphate, 50 U/mL creatine phosphokinase.

-

Phosphodiesterase inhibitor: 0.5 mM IBMX.

-

Dopamine.

-

Test compounds (agonists or antagonists).

-

cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

-

Membrane Preparation: Prepare membranes as described in Protocol 1.

-

Assay Setup (Antagonist Mode): In a 96-well plate, pre-incubate the membranes (20-50 µg protein) with various concentrations of the test compound (antagonist) for 15-30 minutes at 30°C.

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) to all wells except the basal control.

-

Reaction Initiation: Initiate the adenylyl cyclase reaction by adding the ATP regenerating system and phosphodiesterase inhibitor.

-

Incubation: Incubate the plate at 30°C for 10-15 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or as specified by the cAMP assay kit).

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the amount of cAMP produced against the log concentration of the test compound.

-

For antagonists, determine the IC50 value (the concentration that inhibits 50% of the dopamine-stimulated cAMP production).

-

For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

-

Protocol 3: Apomorphine-Induced Stereotypy in Rats

This in vivo model is used to assess the central dopaminergic activity of test compounds, particularly their ability to antagonize D1/D2 receptor-mediated stereotyped behaviors induced by apomorphine.[1]

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g).

-

Apomorphine hydrochloride.

-

Test compound.

-

Vehicle (e.g., saline, DMSO).

-

Observation cages.

Procedure:

-

Acclimation: Acclimate the rats to the experimental room and observation cages for at least 60 minutes before the start of the experiment.

-

Drug Administration:

-

Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral) at a predetermined time before apomorphine challenge.

-

Administer apomorphine (e.g., 0.5-1.5 mg/kg, s.c.).

-

-

Observation: Immediately after apomorphine administration, place the rats individually into the observation cages.

-

Scoring: Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes. A common scoring scale is:

-

0: Normal behavior.

-

1: Discontinuous sniffing, frequent exploratory behavior.

-

2: Continuous sniffing, periodic exploratory behavior.

-

3: Continuous sniffing, discontinuous licking or gnawing of the cage floor or walls.

-

4: Continuous licking or gnawing.

-

-

Data Analysis:

-

Calculate the total stereotypy score for each animal over the observation period.

-

Compare the scores of the test compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in the stereotypy score by the test compound indicates potential dopamine receptor antagonist activity.

-

Conclusion and Future Directions

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has proven to be an exceptionally fruitful starting point for the development of CNS-active compounds. The extensive body of research on these derivatives has provided a deep understanding of their structure-activity relationships at dopamine, NMDA, and serotonin receptors. The detailed experimental protocols provided in this guide offer a robust framework for the continued exploration and optimization of this versatile chemical class.

Future research in this area will likely focus on:

-

Improving Receptor Subtype Selectivity: Developing ligands with higher selectivity for specific dopamine (e.g., D1 vs. D5) or NMDA (e.g., specific GluN2 subunit) receptor subtypes to minimize off-target effects.

-

Exploring Polypharmacology: Designing single molecules that modulate multiple targets in a controlled manner to address the complex nature of CNS disorders.

-

Developing Novel PET Ligands: Synthesizing radiolabeled derivatives for use in positron emission tomography (PET) imaging to study receptor occupancy and distribution in the living brain.[15]

By leveraging the knowledge base outlined in this guide and embracing innovative drug discovery technologies, the 1-phenyl-3-benzazepine scaffold is poised to yield the next generation of therapeutics for a wide range of debilitating neurological and psychiatric conditions.

References

-

Ritter, N., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Mol Neurobiol, 60(11), 6435-6452. [Link]

-

Ritter, N., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Research Collection. [Link]

-

Ritter, N., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Mol Neurobiol, 60(11), 6435-6452. [Link]

-

Weinstock, J., et al. (1980). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. J Med Chem, 23(9), 973-5. [Link]

-

Smith, B. M., et al. (2005). Discovery and Structure-Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. J Med Chem, 48(17), 5581-5. [Link]

-

Hyttel, J. (1986). [3H]SCH 23390 binding to human putamen D-1 dopamine receptors: stereochemical and structure-affinity relationships among 1-phenyl-1H-3-benzazepine derivatives as a guide to D-1 receptor topography. Psychopharmacology (Berl), 90(2), 217-21. [Link]

-

Hyttel, J. (1985). Structural Determinants of Selective Affinity for Brain D-1 Dopamine Receptors Within a Series of 1-phenyl-1H-3-benzazepine Analogues of SK&F 38393 and SCH 23390. Eur J Pharmacol, 115(2-3), 291-5. [Link]

-

Ikeuchi, M., et al. (2009). Synthesis and pharmacological evaluation of new 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as norepinephrine potentiators. Chem Pharm Bull (Tokyo), 57(5), 443-5. [Link]

-

Chopde, C. T., et al. (1998). Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors. Pharmacol Biochem Behav, 60(4), 863-9. [Link]

-

Billard, W., et al. (1984). Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue. Life Sci, 35(18), 1885-93. [Link]

-

Giri, R., et al. (2020). Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. Bioorg Med Chem Lett, 30(16), 127305. [Link]

-

Giri, R., et al. (2022). Further studies on C2'-substituted 1-phenylbenzazepines as dopamine D1 receptor ligands. Bioorg Chem, 126, 105953. [Link]

-

Smith, B. M., et al. (2005). Discovery and SAR of new benzazepines as potent and selective 5-HT(2C) receptor agonists for the treatment of obesity. Bioorg Med Chem Lett, 15(5), 1467-70. [Link]

-

Giri, R., et al. (2020). Synthesis and Dopamine Receptor Pharmacological Evaluations on Ring C Ortho Halogenated 1-phenylbenzazepines. Bioorg Med Chem Lett, 30(16), 127305. [Link]

-

Kihara, M., et al. (2005). A New Synthesis of Phenolic 1-Hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. Heterocycles, 65(12), 2943-2954. [Link]

-

Giri, R., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6031. [Link]

-

Neumeyer, J. L., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. Bioorg Med Chem Lett, 13(15), 2517-20. [Link]

-

van der Heijden, M. A. A., et al. (2022). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. Org Lett, 24(7), 1530-1535. [Link]

-

Waddington, J. L., & Molloy, A. G. (1987). The status of the D-1 dopamine receptor in relation to the mechanisms of neuroleptic action and the pathophysiology of schizophrenia. Adv Biochem Psychopharmacol, 42, 213-22. [Link]

-

Patsnap. (n.d.). 5-HT2C receptor - Drugs, Indications, Patents. Synapse. [Link]

-

Juan-Sanz, J., et al. (2017). Quantum Chemical Analysis of the relationships between electronic structure and dopamine D 1 and D 5 receptor binding affinities in a series of 1- phenylbenzazepines. ResearchGate. [Link]

-

Kurihara, T., et al. (2004). Relationship between electronic structure and cytotoxic activity of dopamine and 3-benzazepine derivatives. In Vivo, 18(4), 443-7. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [3H]SCH-23390 [Ligand Id: 946] activity data from GtoPdb and ChEMBL. [Link]

-

Zhang, J., et al. (2008). Synthesis of 6-substituted 1-phenylbenzazepines and their dopamine D(1) receptor activities. Bioorg Med Chem, 16(21), 9538-46. [Link]

-

Krull, O., et al. (2019). Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[6]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors. J Med Chem, 62(21), 9450-9470. [Link]

-

ResearchGate. (n.d.). Dose–response curve of stimulation of adenylyl cyclase by dopamine in.... [Link]

-

University of Miami. (n.d.). IC50-to-Ki converter. [Link]

-

Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

Sources

- 1. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The morphogenesis of stereotyped behavior induced by the dopamine receptor agonist apomorphine in the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. race.elsevierpure.com [race.elsevierpure.com]

- 6. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 9. [<sup>3</sup>H]SCH-23390 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of 1,5-methano-2,3,4,5- tetrahydro-1H-3-benzazepine via Pd-catalyzed cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ontogeny of apomorphine-induced stereotypy and its D1 and D2 receptor mediation in rats depleted of dopamine as neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1 H-3-benzazepine and 6,7,8,9-Tetrahydro-5 H-benzo[7]annulen-7-amine Analogues and the Discovery of a Radiofluorinated 2,3,4,5-Tetrahydro-1 H-3-benzazepine Congener for Imaging GluN2B Subunit-Containing N-Methyl-d-aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Dopamine Receptor Activity of the 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Scaffold

Abstract

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine chemical scaffold is a cornerstone in the field of dopamine receptor pharmacology. Its structural versatility has given rise to a rich portfolio of ligands that have been instrumental in elucidating the function of dopamine receptor subtypes. This guide provides a detailed examination of this scaffold, focusing on the structure-activity relationships that govern its interaction with D1-like and D2-like dopamine receptors. We will explore the canonical signaling pathways of these receptors, present the pharmacological profiles of key derivatives such as the D1 agonist SK&F 38393 and the D1 antagonist SCH 23390, and provide field-proven, step-by-step protocols for the characterization of novel compounds using radioligand binding and functional cAMP assays. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of neuropharmacological agents.

Introduction: The 3-Benzazepine Core in Dopaminergic Research

The 3-benzazepine framework is a privileged structure in medicinal chemistry, particularly for its ability to yield potent and selective ligands for G protein-coupled receptors (GPCRs). Within this class, the 1-phenyl-substituted tetrahydro-1H-3-benzazepine series has emerged as exceptionally significant for targeting dopamine receptors. Derivatives of this scaffold include some of the most widely used pharmacological tools for differentiating dopamine receptor subtypes, such as the prototypical D1 receptor full agonist SK&F 38393 and the selective D1 antagonist SCH 23390.[1][2] The clinical relevance of this scaffold is highlighted by Fenoldopam, a D1 agonist used as a rapid-acting vasodilator.[3]

Understanding the nuanced interactions between these molecules and their receptor targets is paramount. The activity of these compounds is not inherent to the core structure alone but is dictated by a complex interplay of stereochemistry at the C1 position, the substitution pattern on both the phenyl and benzo rings, and the nature of the substituent on the azepine nitrogen. This guide will deconstruct these elements to provide a clear, actionable framework for professionals in the field.

Dopamine Receptor Subtypes & Canonical Signaling

Dopamine receptors are classified into two main families based on their genetic structure and signaling mechanisms: D1-like (D1, D5) and D2-like (D2, D3, D4).[4] Their opposing effects on the second messenger cyclic adenosine monophosphate (cAMP) form the basis of their primary signaling functions.

-

D1-like Receptors (D1, D5): These receptors primarily couple to the stimulatory G protein, Gαs (or Gαolf in the striatum).[5] Upon agonist binding, Gαs activates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the crucial Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32).[[“]][7][8] This cascade ultimately modulates neuronal excitability, gene expression, and synaptic plasticity.[5][[“]]

-

D2-like Receptors (D2, D3, D4): In contrast, D2-like receptors couple to the inhibitory G protein, Gαi/o.[4][9] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cAMP production.[10] Beyond cAMP modulation, the Gβγ subunits released upon Gαi/o activation can directly modulate ion channels, notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which collectively leads to a dampening of neuronal excitability.[9][11]

Pharmacological Profile & Structure-Activity Relationships (SAR)

The unsubstituted 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is merely a foundational scaffold. Its pharmacological identity is sculpted by specific chemical modifications.

Key Structure-Activity Relationship Insights:

-

Stereochemistry: The dopaminergic activity is highly stereoselective. For D1 receptor agonism, activity resides almost exclusively in the (R)-enantiomer.[12] This highlights the importance of a chirally defined binding pocket where the 1-phenyl substituent interacts with an accessory site.[12]

-

7,8-Catechol Moiety: The presence of hydroxyl groups at the C7 and C8 positions (a catechol ring) is a critical determinant for D1 agonist activity, as seen in SK&F 38393 and Fenoldopam.[13][14] Removal or modification of these groups drastically reduces or abolishes agonist efficacy, often converting the ligand into an antagonist.

-

C1-Phenyl Group Orientation: Molecular modeling and SAR studies suggest that the conformation of the tetrahydroazepine ring, which dictates whether the C1-phenyl group is in an axial or equatorial position, is crucial for receptor binding and activity.[1][15]

-

N-Substitution: The substituent on the azepine nitrogen (N3) modulates both affinity and efficacy. An N-methyl group, as seen in the D1 antagonist SCH 23390, is well-tolerated, while larger groups can alter the activity profile.[13]

-

Ring Substitution: Halogenation, particularly at the C6 position (e.g., Fenoldopam) or C7 position (e.g., SCH 23390), can significantly enhance affinity for the D1 receptor.[3][13][14]

Comparative Pharmacology of Prototypical Ligands

The following table summarizes the activity of key 1-phenyl-3-benzazepine derivatives, illustrating the profound impact of substitution on the pharmacological profile.

| Compound Name (Common) | Key Structural Features | Primary Activity | Receptor Selectivity Profile |

| SK&F 38393 | (R)-enantiomer, 7,8-dihydroxy (catechol) | Full Agonist | D1-like selective |

| SCH 23390 | (R)-enantiomer, 7-chloro, 8-hydroxy, N-methyl | Antagonist | Potent and selective for D1-like receptors |

| Fenoldopam | 6-chloro, 7,8-dihydroxy (catechol), 1-(4-hydroxyphenyl) | Potent Agonist | D1-like selective; peripheral activity |

Experimental Protocols for Pharmacological Characterization

The robust characterization of a novel 1-phenyl-3-benzazepine derivative requires a two-pronged approach: first, determining its affinity for the target receptor(s), and second, quantifying its functional effect (agonism or antagonism).

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound for a specific dopamine receptor subtype (e.g., D2) by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Principle: The assay measures the displacement of a constant concentration of a high-affinity radioligand (e.g., [³H]Spiperone for D2 receptors) from receptor-containing cell membranes by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[16]

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine receptor of interest (e.g., D2L in HEK293 cells).

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the total protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.

-

-

Assay Execution:

-

In a 96-well plate, add in order:

-

Assay Buffer.

-

Increasing concentrations of the test compound (or vehicle for total binding).

-

A fixed concentration of the radioligand (e.g., [³H]Spiperone at its approximate Kₔ concentration).

-

For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).

-

Initiate the binding reaction by adding the diluted cell membrane preparation.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Quickly wash the filters with ice-cold assay buffer to remove residual unbound radioligand.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Protocol 2: cAMP Accumulation Functional Assay

This protocol determines the functional activity (EC₅₀ for agonists, IC₅₀ for antagonists) of a test compound by measuring its effect on intracellular cAMP levels. This example focuses on assessing D1 receptor agonism.

Principle: D1 receptor activation stimulates adenylyl cyclase, increasing intracellular cAMP. This assay uses a competitive immunoassay format, often employing Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.[17][18] In this system, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. An increase in cellular cAMP leads to a decrease in the assay signal (e.g., FRET ratio), allowing for quantification.[19][20]

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture cells stably expressing the human D1 receptor (e.g., in CHO or HEK293 cells).

-

On the day of the assay, harvest the cells and resuspend them in a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent the degradation of newly synthesized cAMP.

-

Dispense the cell suspension into a 384-well low-volume white assay plate.

-

-

Compound Stimulation (Agonist Mode):

-

Prepare serial dilutions of the test compound and a known D1 agonist (positive control).

-

Add the compounds to the cells in the assay plate.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for cAMP production.

-

-

Cell Lysis and Detection:

-

Add the detection reagents, which are typically combined in a single lysis buffer. These reagents include the labeled cAMP tracer (e.g., d2-labeled cAMP) and the labeled anti-cAMP antibody (e.g., Europium cryptate-labeled).

-

The lysis buffer disrupts the cell membrane, releasing the intracellular cAMP.

-

Incubate the plate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.

-

-

Signal Reading and Data Analysis:

-

Read the plate on a compatible plate reader (e.g., an HTRF-capable reader). The reader measures the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the emission ratio (e.g., 665nm/620nm * 10,000). This ratio is inversely proportional to the amount of cAMP produced.

-

Generate a cAMP standard curve to convert the raw ratio values into absolute cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect).

-

Conclusion

The 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold represents a masterclass in structure-activity relationships. Through precise chemical modifications to this core, researchers have developed an indispensable toolkit of selective agonists and antagonists that have been pivotal in mapping the complex landscape of the dopamine system. The profound influence of stereochemistry and substitution patterns underscores the necessity of rigorous, multi-faceted characterization of any new analog. The binding and functional assay protocols detailed herein provide a validated framework for such investigations, enabling scientists to accurately determine the pharmacological profile of novel compounds and continue to build upon the rich legacy of this remarkable chemical series.

References

- Consensus. (n.d.). Mechanisms of dopamine D1 receptor signaling in neuronal plasticity. Google Vertex AI Search.

- In Vivo. (2004). Relationship between electronic structure and cytotoxic activity of dopamine and 3-benzazepine derivatives. PubMed.

- Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC - PubMed Central.

- PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors.

- Taylor & Francis Online. (n.d.). Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands.

- Frontiers in Pharmacology. (n.d.). Mechanisms for the modulation of dopamine D1 receptor signaling in striatal neurons.

- ResearchGate. (n.d.). Dopamine D1 receptor signaling pathways.

- PMC. (n.d.). Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation.

- Frontiers in Synaptic Neuroscience. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission.

- PubMed. (2022). The Signaling and Pharmacology of the Dopamine D1 Receptor.

- University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

- NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.

- PubMed. (n.d.). Conformational Analysis and Structure-Activity Relationships of Selective Dopamine D-1 Receptor Agonists and Antagonists of the Benzazepine Series.

- Wikipedia. (n.d.). Dopamine receptor.

- PubMed. (n.d.). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands.

- PubMed. (1986). Synthesis and Renal Vasodilator Activity of Some Dopamine Agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: Halogen and Methyl Analogues of Fenoldopam.

- PubMed. (n.d.). Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines.

- PubMed. (n.d.). Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine.

- NIH. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell.

- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).

- Creative BioMart. (n.d.). cAMP Accumulation Assay.

- Scilit. (n.d.). Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines.

- MDPI. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist.

Sources

- 1. Conformational analysis and structure-activity relationships of selective dopamine D-1 receptor agonists and antagonists of the benzazepine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and renal vasodilator activity of some dopamine agonist 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diols: halogen and methyl analogues of fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. The Signaling and Pharmacology of the Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. scilit.com [scilit.com]

- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Spectroscopic Data for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a key heterocyclic scaffold in medicinal chemistry, forming the core structure of various pharmacologically active agents. Its derivatives have shown significant affinity for dopamine and serotonin receptors, making this class of compounds a subject of interest in the development of therapeutics for central nervous system disorders. A thorough understanding of the spectroscopic properties of the parent compound is fundamental for the unambiguous identification, characterization, and quality control of its derivatives during synthesis and drug discovery processes.

This technical guide provides a detailed overview of the spectroscopic data for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel benzazepine-based compounds. The methodologies described are based on standard practices for compounds of this nature, and the spectral data interpretations are grounded in established principles of spectroscopic analysis.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is an essential analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A sample of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and measure the coupling constants (J-values) for splitting patterns.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10-7.40 | m | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~4.50 | s | 1H | H-1 (methine) |

| ~3.00-3.20 | m | 4H | H-2 and H-5 (methylene groups adjacent to N) |

| ~2.00-2.20 | m | 2H | H-4 (methylene) |

| ~1.80 | br s | 1H | NH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Spectral Interpretation

The ¹H NMR spectrum of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is expected to exhibit distinct regions corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.10-7.40 ppm): A complex multiplet in this region would account for the nine aromatic protons from the phenyl ring and the fused benzene ring of the benzazepine core. The overlapping signals arise from the similar electronic environments of these protons.

-

Methine Proton (δ ~4.50 ppm): A singlet or a narrow multiplet around 4.50 ppm would be assigned to the proton at the C-1 position. This proton is benzylic and adjacent to the nitrogen atom, leading to its downfield shift.

-

Methylene Protons (δ 3.00-3.20 and 2.00-2.20 ppm): The tetrahydroazepine ring contains three methylene groups. The protons on the carbons adjacent to the nitrogen atom (C-2 and C-5) are expected to be deshielded and appear as multiplets in the range of 3.00-3.20 ppm. The methylene protons at the C-4 position would be more shielded and resonate further upfield, around 2.00-2.20 ppm.

-

Amine Proton (δ ~1.80 ppm): A broad singlet, characteristic of an N-H proton, is expected around 1.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Caption: A simplified workflow for acquiring and interpreting a ¹H NMR spectrum.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Experimental Protocol

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. The spectrum is typically acquired on the same spectrometer, often immediately after the ¹H NMR experiment. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Step-by-Step Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145-125 | Aromatic carbons |

| ~60 | C-1 (methine) |

| ~50 | C-2, C-5 (methylene carbons adjacent to N) |

| ~30 | C-4 (methylene) |

Note: The chemical shifts are approximate and based on typical values for similar structural motifs.

Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine would show distinct signals for the aromatic and aliphatic carbons.

-

Aromatic Region (δ 125-145 ppm): Multiple signals in this downfield region correspond to the carbon atoms of the two aromatic rings. The exact chemical shifts would depend on the substitution pattern and electronic environment of each carbon.

-

Aliphatic Region (δ 30-60 ppm):

-

The methine carbon at C-1 is expected to appear around δ 60 ppm , being deshielded by the adjacent phenyl group and nitrogen atom.

-

The methylene carbons adjacent to the nitrogen atom, C-2 and C-5 , would resonate at approximately δ 50 ppm .

-

The more shielded methylene carbon at C-4 would be found further upfield, around δ 30 ppm .

-

III. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol

A dilute solution of the compound is introduced into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

Step-by-Step Methodology:

-

Sample Introduction: Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrometry Data

| m/z | Interpretation |

| 223 | [M]⁺ (Molecular Ion) |

| 146 | [M - C₆H₅]⁺ |

| 132 | [M - C₆H₅ - CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns are predictive and can vary based on the ionization method and energy.

Spectral Interpretation

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is expected at m/z 223 , corresponding to its molecular weight (C₁₆H₁₇N).

-

Major Fragments: Common fragmentation pathways would involve the loss of the phenyl group, leading to a fragment at m/z 146 . Further fragmentation could lead to other characteristic ions. The presence of a peak at m/z 91 is a strong indicator of a benzyl-type substructure, corresponding to the stable tropylium ion.

Caption: A plausible fragmentation pathway for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine in mass spectrometry.

IV. Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

An IR spectrum can be obtained using various techniques, such as preparing a KBr pellet of a solid sample or analyzing a thin film of the compound on a salt plate. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

Step-by-Step Methodology (ATR):

-

Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and record the spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H stretch (secondary amine) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1600, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~750, 700 | Strong | C-H bend (monosubstituted and ortho-disubstituted benzene) |

Note: These are characteristic absorption bands for the functional groups present.

Spectral Interpretation

The IR spectrum provides a fingerprint of the molecule's functional groups.

-

N-H Stretch: A characteristic sharp peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the tetrahydroazepine ring.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ (around 3050 cm⁻¹) are due to the C-H stretching of the aromatic rings. The strong absorptions in the 2850-2950 cm⁻¹ region are from the C-H stretching of the aliphatic methylene and methine groups.

-

C=C Stretches: The peaks at approximately 1600 cm⁻¹ and 1490 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-H Bends: Strong absorptions in the fingerprint region, particularly around 750 cm⁻¹ and 700 cm⁻¹ , are due to the out-of-plane C-H bending of the monosubstituted phenyl ring and the ortho-disubstituted benzene ring of the benzazepine core.

V. Conclusion

The comprehensive spectroscopic analysis of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a complete structural characterization of this important heterocyclic compound. The data and interpretations presented in this guide serve as a foundational reference for researchers in the field of medicinal chemistry and drug development, facilitating the identification and characterization of novel derivatives based on this privileged scaffold. The self-validating nature of these combined spectroscopic techniques ensures a high degree of confidence in the structural assignment.

References

-

PubChem. 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Steel, P. J. (2002). 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1747–1753. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

The Enigmatic Landscape of 1-Phenyl-3-Benzazepines: A Technical Guide to Unraveling Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3-benzazepine scaffold represents a fascinating and highly versatile chemotype in modern medicinal chemistry. Its inherent structural features have paved the way for the development of a plethora of compounds with significant biological activity, particularly within the central nervous system (CNS). This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of substituted 1-phenyl-3-benzazepines. By delving into the nuances of their interactions with key neurotransmitter systems, this guide aims to empower the scientific community to further unlock the therapeutic potential of this remarkable class of molecules.

The Allure of the 1-Phenyl-3-Benzazepine Core: A Gateway to CNS Modulation

The 1-phenyl-3-benzazepine structure, characterized by a benzene ring fused to a seven-membered azepine ring with a phenyl substituent at the 1-position, has proven to be a privileged scaffold for targeting dopamine and serotonin receptors. These receptors play pivotal roles in regulating a wide array of physiological and cognitive processes, and their dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, depression, and anxiety.[1] The ability of substituted 1-phenyl-3-benzazepines to selectively modulate these receptors has established them as critical tools for both basic research and clinical drug development.[2]

Cracking the Code: Structure-Activity Relationships (SAR) of Substituted 1-Phenyl-3-Benzazepines

The biological activity of 1-phenyl-3-benzazepines is exquisitely sensitive to the nature and position of substituents on both the benzazepine core and the 1-phenyl ring. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel ligands with desired pharmacological profiles.

The Benzazepine Nucleus: A Hub of Activity

Substitutions on the seven-membered benzazepine ring profoundly influence receptor affinity and selectivity.

-

Nitrogen (N-3) Substitution: The nature of the substituent on the nitrogen atom at position 3 is a critical determinant of activity. Small alkyl groups, such as methyl or allyl, on the 3-N position are generally well-tolerated and can enhance central dopaminergic activity.[3]

-

Aromatic Ring Substitution (Positions 6, 7, and 8):

-

Position 7 and 8: The presence of hydroxyl groups at the 7 and 8-positions, forming a catechol-like moiety, is a common feature in many potent D1 receptor agonists.[4]

-

Position 6: Introduction of a halogen, such as chlorine, at the 6-position has been shown to enhance dopamine D1 receptor affinity.[3] A series of racemic 6-aryl substituted 1-phenylbenzazepines have demonstrated binding potencies comparable to or much higher than the prototype, (+/-)-SKF-38393, for the D1 receptor.[5]

-

The 1-Phenyl Ring: Fine-Tuning Selectivity and Potency

Modifications to the 1-phenyl ring offer a powerful strategy for fine-tuning the pharmacological properties of these compounds.

-

Positional Importance: The position of substituents on the 1-phenyl ring can dramatically alter receptor affinity and selectivity. For instance, compounds with a hydroxyl group on the 1-phenyl ring or substitution at the 3'-position with chloro, methyl, or trifluoromethyl groups have shown high potency.[3]

-

Electrostatic Interactions: Studies have suggested that an important aspect of the interaction between the phenyl ring and the dopamine D1 receptor is due to electrostatic forces. It is believed that the phenyl ring interacts with the same receptor site as the oxygen atom of the 8-hydroxy group.[6]

A Glimpse into Serotonergic Activity

While the primary focus of research on 1-phenyl-3-benzazepines has been on their dopaminergic activity, evidence suggests that some analogues also interact with serotonin receptors. For example, certain 1-phenyl-piperazines, which share structural similarities, have been shown to interact with brain serotonin receptors.[7] Furthermore, some benzazepine derivatives have demonstrated the ability to inhibit the reuptake of both norepinephrine and serotonin, suggesting potential antidepressant applications.

Table 1: Summary of Structure-Activity Relationships of Substituted 1-Phenyl-3-Benzazepines

| Position of Substitution | Substituent | Effect on Dopamine Receptor Affinity | Effect on Serotonin Receptor Affinity | Reference(s) |

| Benzazepine Core | ||||

| N-3 | Methyl, Allyl | Increased central dopaminergic activity | - | [3] |

| C-6 | Chloro, Aryl | Enhanced D1 affinity | - | [3],[5] |

| C-7, C-8 | Dihydroxy (catechol) | Potent D1 agonism | - | [4] |

| 1-Phenyl Ring | ||||

| C-3' | Chloro, Methyl, Trifluoromethyl | Increased potency | - | [3] |

| - | Hydroxyl | Increased potency | - | [3] |

Synthesizing the Scaffolds: Key Methodologies

The synthesis of substituted 1-phenyl-3-benzazepines typically involves multi-step sequences. A common strategy involves the cyclization of appropriate amino alcohols, followed by demethylation of methoxy precursors to yield the desired catechol functionality.[3] Other approaches include the reaction of corresponding amino alcohols with phosgene (COCl2) in the presence of a base.[8]

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted 1-phenyl-3-benzazepines.

Caption: Generalized synthetic workflow for 1-phenyl-3-benzazepines.

Detailed Experimental Protocol: Synthesis of a 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Analog

This protocol is a representative example and may require optimization for specific target molecules.

Step 1: Cyclization of the Amino Alcohol

-

Dissolve the precursor amino alcohol in a suitable solvent (e.g., trifluoroacetic acid).

-

Heat the reaction mixture at reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Demethylation of Methoxy Groups

-

Dissolve the methoxy-substituted benzazepine from the previous step in a suitable solvent (e.g., dichloromethane).

-

Cool the solution to -78°C under an inert atmosphere (e.g., argon).

-

Add a demethylating agent (e.g., boron tribromide) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 12-24 hours).

-

Quench the reaction by the slow addition of methanol at 0°C.

-

Remove the solvent under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Unveiling the Biological Activity: Pharmacological Evaluation

A comprehensive assessment of the biological activity of substituted 1-phenyl-3-benzazepines requires a combination of in vitro and in vivo assays.

In Vitro Assays: Receptor Binding and Functional Activity

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a tissue preparation (e.g., brain homogenates) or cells expressing the receptor. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated, which is an inverse measure of the compound's affinity.

Workflow for Dopamine Receptor Binding Assay:

Caption: Workflow for a radioligand binding assay.

These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) like the dopamine D1 receptor.

Principle: D1 receptors are coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Agonists will stimulate cAMP production, while antagonists will block the effect of an agonist.

Protocol for a cAMP Functional Assay:

-

Culture cells stably expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells).

-

Seed the cells into 96-well plates and allow them to adhere.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

For agonist testing, add varying concentrations of the test compound.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known D1 agonist.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vivo Models: Assessing Behavioral Effects

Animal models are crucial for evaluating the potential therapeutic effects of novel compounds.

-

Amphetamine- or MK-801-Induced Hyperlocomotion: These models are used to screen for potential antipsychotic activity. A test compound's ability to attenuate the hyperlocomotor activity induced by these psychostimulants is indicative of antipsychotic-like effects.[9]

-

Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients. This model assesses the ability of a compound to restore PPI that has been disrupted by a psychotomimetic agent.

-

Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral despair models used to screen for antidepressant-like activity. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[10]

Therapeutic Potential and Future Directions

The diverse pharmacological profiles of substituted 1-phenyl-3-benzazepines position them as promising candidates for the treatment of a range of CNS disorders.

-

Dopamine D1 Receptor Agonists: These compounds have therapeutic potential for conditions characterized by dopamine deficiency, such as Parkinson's disease and the negative and cognitive symptoms of schizophrenia.[2]

-

Dopamine D1 Receptor Antagonists: These agents are being investigated for the treatment of psychosis and substance use disorders.

-

Dual-Acting Compounds: Molecules that modulate both dopamine and serotonin systems may offer a broader spectrum of therapeutic activity, potentially addressing both the positive and negative symptoms of schizophrenia, as well as comorbid depression and anxiety.

The future of research in this area lies in the development of ligands with enhanced selectivity for specific dopamine and serotonin receptor subtypes. Furthermore, a deeper understanding of the downstream signaling pathways activated by these compounds will be crucial for elucidating their precise mechanisms of action and for designing next-generation therapeutics with improved efficacy and reduced side-effect profiles. The continued exploration of the rich chemical space of substituted 1-phenyl-3-benzazepines holds immense promise for the discovery of novel and effective treatments for a multitude of debilitating CNS disorders.

References

-

Clinical importance of D-1 and D-2 receptors. PubMed. Available at: [Link]

-

Dopamine receptors--physiological understanding to therapeutic intervention potential. PubMed. Available at: [Link]

-

Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability. PubMed. Available at: [Link]

-

Synthesis of 1-and 3-phenyl substituted 1,5-dihydro-2,4-benzoxazepin-3(4H). PubMed. Available at: [Link]

-

Novel Multimodal Salicylamide Derivative with Antidepressant-like, Anxiolytic-like, Antipsychotic-like, and Anti-Amnesic Activity in Mice. MDPI. Available at: [Link]

-

Leading compounds for the validation of animal models of psychopathology. ResearchGate. Available at: [Link]

-

Dopamine receptors--physiological understanding to therapeutic intervention potential. PubMed. Available at: [Link]

-

Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. ResearchGate. Available at: [Link]

-

In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Available at: [Link]

-

Screening of antipsychotic drugs in animal models. Tel Aviv University. Available at: [Link]~ Weiner/publications/articles/2003_Weiner_Screening%20of%20antipsychotic%20drugs%20in%20animal%20models.pdf

-

Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. PubMed Central. Available at: [Link]

-

Drugs for psychosis and mood: unique actions at D3, D2, and D1 dopamine receptor subtypes. Cambridge Core. Available at: [Link]

-

Dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines. PubMed. Available at: [Link]

-

Absolute stereochemistry and dopaminergic activity of enantiomers of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine. PubMed. Available at: [Link]

-

Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. ResearchGate. Available at: [Link]

-

A study on the contribution of the 1-phenyl substituent to the molecular electrostatic potentials of some benzazepines in relation to selective dopamine D-1 receptor activity. PubMed. Available at: [Link]

-

Synthesis of 6-substituted 1-phenylbenzazepines and their dopamine D(1) receptor activities. PubMed. Available at: [Link]

-

Third-Generation Antipsychotics as Augmentation in Treatment-Resistant Obsessive–Compulsive Disorder: A Narrative Review of Efficacy and Tolerability. MDPI. Available at: [Link]

-